2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide
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Description
2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, also known as FPhTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FPhTC belongs to the class of thieno[3,2-b]thiophene derivatives and has been studied for its ability to modulate various biological pathways.
Scientific Research Applications
Antitumor Properties
2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide: exhibits potential antitumor activities. In a study by Huang et al., a related compound (N-methylpicolinamide-4-thiol derivative) displayed potent and broad-spectrum anti-proliferative effects on human cancer cell lines, surpassing sorafenib. Specifically, compound 6p selectively inhibited Aurora-B kinase, a protein involved in mitosis regulation. The stable interactions of 6p with Aurora-B kinase were confirmed through molecular docking studies .
HIV Treatment
TMC-114 (darunavir): , a derivative of 2-(3-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, is a protease inhibitor used for treating HIV infections. It has shown efficacy in suppressing viral replication and improving patient outcomes.
Other Potential Applications
While the above two areas are well-documented, further research may reveal additional applications. However, due to the complex structure of this compound, its synthesis remains challenging. Researchers continue to explore its properties and potential therapeutic uses .
properties
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-13-8-4-7-12(9-13)17(23)21-18-14(16(20)22)10-15(24-18)11-5-2-1-3-6-11/h1-10H,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDVIHSKVXUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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